1-(2,3-dimethylphenyl)-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dimethylphenyl)-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine, commonly known as DSP-4, is a chemical compound that has been widely used in scientific research for its unique properties. DSP-4 is a selective neurotoxin that targets noradrenergic neurons, making it a valuable tool for studying the role of norepinephrine in various physiological and pathological processes.
Mechanism of Action
DSP-4 acts as a selective neurotoxin that targets noradrenergic neurons. It works by selectively destroying noradrenergic neurons, leading to a decrease in norepinephrine levels in the brain and peripheral tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DSP-4 depend on the dose and duration of exposure. Some of the key effects of DSP-4 include:
1. Decreased norepinephrine levels: DSP-4 leads to a decrease in norepinephrine levels in the brain and peripheral tissues.
2. Behavioral changes: DSP-4 has been shown to cause behavioral changes such as increased anxiety and decreased locomotor activity.
3. Cardiovascular effects: DSP-4 has been shown to cause cardiovascular effects such as decreased heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
DSP-4 has several advantages and limitations for lab experiments. Some of the key advantages include:
1. Selective neurotoxicity: DSP-4 is a selective neurotoxin that targets noradrenergic neurons, making it a valuable tool for studying the role of norepinephrine in various physiological and pathological processes.
2. Ease of administration: DSP-4 can be administered via various routes such as intraperitoneal injection and intravenous infusion, making it easy to use in lab experiments.
Some of the key limitations of DSP-4 include:
1. Non-specific effects: DSP-4 may have non-specific effects on other neurotransmitter systems, making it difficult to isolate the effects of norepinephrine.
2. Dose-dependent effects: The effects of DSP-4 are dose-dependent, and high doses may cause non-specific effects and toxicity.
Future Directions
There are several future directions for research involving DSP-4. Some of the key areas of research include:
1. Role of norepinephrine in neurodegenerative diseases: Further research is needed to understand the role of norepinephrine in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
2. Role of norepinephrine in stress and anxiety-related disorders: Further research is needed to understand the role of norepinephrine in stress and anxiety-related disorders.
3. Development of new neurotoxins: Further research is needed to develop new neurotoxins that target specific neurotransmitter systems, allowing for more precise manipulation of brain function.
In conclusion, DSP-4 is a valuable tool for studying the role of norepinephrine in various physiological and pathological processes. Its selective neurotoxicity and ease of administration make it a valuable tool for lab experiments, although its non-specific effects and dose-dependent effects must be taken into account. Further research is needed to understand the role of norepinephrine in various diseases and to develop new neurotoxins that target specific neurotransmitter systems.
Synthesis Methods
DSP-4 can be synthesized using a multi-step process involving the reaction of 1-(2,3-dimethylphenyl)piperazine with 3-(1-piperidinylsulfonyl)benzoyl chloride. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
DSP-4 has been used extensively in scientific research to study the role of norepinephrine in various physiological and pathological processes. Some of the key areas of research where DSP-4 has been used include:
1. Neurodegenerative diseases: DSP-4 has been used to study the role of norepinephrine in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
2. Stress and anxiety: DSP-4 has been used to study the role of norepinephrine in stress and anxiety-related disorders.
3. Cardiovascular diseases: DSP-4 has been used to study the role of norepinephrine in cardiovascular diseases such as hypertension and heart failure.
properties
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-(3-piperidin-1-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3S/c1-19-8-6-11-23(20(19)2)25-14-16-26(17-15-25)24(28)21-9-7-10-22(18-21)31(29,30)27-12-4-3-5-13-27/h6-11,18H,3-5,12-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFHYXBPOKRVPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCCC4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85268857 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(3-piperidin-1-ylsulfonylphenyl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.